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Compound of Interest

Compound Name: (Rac)-AZD 6482

Cat. No.: B560039 Get Quote

(Rac)-AZD6482 is a potent and highly selective inhibitor of phosphoinositide 3-kinase beta

(PI3Kβ), a key enzyme implicated in a variety of cellular processes, including cell growth,

proliferation, and survival. This guide provides a comprehensive overview of the selectivity

profile of (Rac)-AZD6482 against other kinases, supported by experimental data, to inform

researchers and drug development professionals.

Selectivity Profile of (Rac)-AZD6482 Against PI3K
Isoforms and Other Kinases
(Rac)-AZD6482 demonstrates significant selectivity for PI3Kβ over other class I PI3K isoforms

and a broader panel of protein kinases. The inhibitory activity of (Rac)-AZD6482 is commonly

measured by its half-maximal inhibitory concentration (IC50), with lower values indicating

greater potency.
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Kinase Target IC50 (nM) Fold Selectivity vs. PI3Kβ

PI3Kβ 0.69[1] 1

PI3Kδ 13.8 ~20[1]

PI3Kγ 48.3 ~70[1]

PI3Kα 138 ~200[1]

PI3K-C2β ~55.2 ~80[1]

DNA-PK ~55.2 ~80

Data compiled from in vitro kinase assays.

Furthermore, a comprehensive KinomeScan™ assay profiling (Rac)-AZD6482 against a panel

of 433 kinases at a concentration of 10 µM revealed a high degree of selectivity. The results,

reported as "percent of control" (where a lower percentage indicates stronger binding), showed

that (Rac)-AZD6482 predominantly interacts with PI3K isoforms. This broad screening confirms

the targeted nature of the inhibitor. While the complete raw data from this extensive scan is

available through the HMS LINCS Project, the summary highlights its focused activity.

Experimental Protocols: Determining Kinase
Inhibition
The selectivity of (Rac)-AZD6482 is typically determined using in vitro biochemical assays that

measure the enzyme's activity in the presence of the inhibitor. A common and well-established

method is the radiometric kinase assay, often considered the "gold standard."

Principle of Radiometric Kinase Assay:

This assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-

³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is

directly proportional to the kinase activity.

General Protocol:
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Reaction Setup: A reaction mixture is prepared containing the purified kinase enzyme, its

specific substrate (a peptide or protein), and a buffer solution with necessary cofactors (e.g.,

Mg²⁺).

Inhibitor Addition: (Rac)-AZD6482, at varying concentrations, is added to the reaction

mixture and pre-incubated with the kinase to allow for binding.

Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP.

Incubation: The reaction is allowed to proceed for a defined period at an optimal

temperature.

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is

separated from the unreacted radiolabeled ATP. This is often achieved by spotting the

reaction mixture onto a filter membrane that binds the substrate.

Washing: The filter is washed to remove any unbound ATP.

Detection: The amount of radioactivity incorporated into the substrate is quantified using a

scintillation counter or phosphorimager.

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor

concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Other non-radiometric methods, such as TR-FRET (Time-Resolved Fluorescence Resonance

Energy Transfer) and luminescence-based assays (e.g., ADP-Glo™), are also employed for

high-throughput screening. These assays measure kinase activity by detecting either the

phosphorylated product or the amount of ADP produced.

Signaling Pathway and Mechanism of Action
(Rac)-AZD6482 exerts its biological effects by inhibiting the PI3K/Akt signaling pathway. PI3Kβ

is a critical component of this pathway, which is often hyperactivated in various cancers and

other diseases.
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of (Rac)-AZD6482.
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Upon activation by upstream signals, such as growth factors binding to receptor tyrosine

kinases, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate

phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting

and activating downstream effectors, most notably the kinase Akt. Activated Akt then

phosphorylates a multitude of substrates, leading to the regulation of cellular processes that

promote cell growth, proliferation, and survival. By selectively inhibiting PI3Kβ, (Rac)-AZD6482

blocks the production of PIP3, thereby attenuating the downstream signaling cascade and

exerting its therapeutic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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